Technical Guide: Metabolic Pathway of Mebeverine to Desmethyl Mebeverine Acid
Technical Guide: Metabolic Pathway of Mebeverine to Desmethyl Mebeverine Acid
Topic: Metabolic Pathway of Mebeverine to Desmethyl Mebeverine Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Mebeverine is a musculotropic antispasmodic agent primarily used for the symptomatic treatment of Irritable Bowel Syndrome (IBS).[1][2][3] Its pharmacokinetic profile is characterized by rapid and extensive first-pass metabolism, rendering the parent compound virtually undetectable in plasma.[1]
The metabolic pathway of mebeverine is of critical importance not only for pharmacokinetic modeling but also for forensic toxicology.[1] One of its downstream metabolites, Desmethyl Mebeverine Acid (DMMA) , serves as a definitive biomarker to distinguish therapeutic mebeverine ingestion from the abuse of prohibited substances such as amphetamines.[1] This guide delineates the precise biochemical transformation of mebeverine to DMMA, providing structural insights, enzymatic mechanisms, and validated experimental protocols for metabolite identification.[1]
Chemical Identity & Structural Phylogeny
Understanding the metabolic cascade requires precise structural definitions.[1] The pathway involves the cleavage of an ester bond followed by oxidation and demethylation of the amine-containing moiety.[1]
| Compound Name | Role | Chemical Structure Description | CAS Number |
| Mebeverine | Parent Drug | Ester of veratric acid and mebeverine alcohol.[1][4] | 3625-06-7 |
| Mebeverine Alcohol | Primary Metabolite | 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol.[1][4] Formed via hydrolysis. | 14367-47-6 |
| Veratric Acid | Primary Metabolite | 3,4-dimethoxybenzoic acid.[1] The "acid head" of the ester. | 93-07-2 |
| Mebeverine Acid | Secondary Metabolite | 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid.[1][4] Formed via oxidation of the alcohol tail.[1] | 475203-77-1 |
| Desmethyl Mebeverine Acid (DMMA) | Target Metabolite | 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid.[1] Formed via O-demethylation. | 586357-02-0 |
The Metabolic Pathway: Mechanisms & Causality[1]
The conversion of Mebeverine to Desmethyl Mebeverine Acid occurs through a three-phase sequential process involving hydrolysis, oxidation, and functional group modification.[1]
Phase 1: Rapid Hydrolysis (The Initiating Event)
Upon oral administration, Mebeverine undergoes rapid hydrolysis by plasma esterases (likely carboxylesterases CES1 and CES2).[1] This reaction cleaves the ester linkage, splitting the molecule into two distinct pharmacophores:[1]
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Veratric Acid: Excreted or further demethylated to vanillic/isovanillic acid.[1][4]
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Mebeverine Alcohol: The precursor for the relevant amine-containing metabolites.[1]
Causality: The instability of the ester bond in physiological pH and the high abundance of esterases result in the "disappearance" of the parent drug within minutes of absorption.[1]
Phase 2: Oxidation (Alcohol to Carboxylic Acid)
The primary alcohol group on the butyl chain of Mebeverine Alcohol is susceptible to oxidation.[1] Cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), or potentially CYP450 isoforms, convert the hydroxyl group (-CH₂OH) into a carboxylic acid (-COOH), yielding Mebeverine Acid .[1]
Note: Mebeverine Acid is the main circulating metabolite in human plasma, often reaching concentrations 1000-fold higher than Mebeverine Alcohol.[1][5]
Phase 3: O-Demethylation (Formation of DMMA)
The final step to generate the target metabolite involves the O-demethylation of the para-methoxy group on the phenyl ring of Mebeverine Acid.[1] This reaction is mediated by hepatic Cytochrome P450 enzymes (putatively CYP2D6 or CYP2C19, consistent with O-demethylation of similar phenethylamine structures).[1]
Pathway Visualization
The following diagram illustrates the sequential flow from parent drug to the target metabolite.[1]
Figure 1: Sequential metabolic pathway of Mebeverine.[1][4] Blue indicates parent, Green indicates intermediates, and Red indicates the target metabolite DMMA.[1]
Experimental Protocols: Synthesis & Detection
To validate this pathway or quantify DMMA in biological matrices, the following protocols are recommended. These methods prioritize stability, as the parent compound is labile.[1]
In Vitro Metabolic Stability Assay (Microsomal Incubation)
This protocol confirms the formation of DMMA from Mebeverine Acid using Human Liver Microsomes (HLM).[1]
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)[1]
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂)[1]
-
Human Liver Microsomes (HLM) (final protein conc.[1] 0.5 mg/mL)[1]
-
Substrate: Mebeverine Acid (10 µM)[1]
Workflow:
-
Pre-incubation: Mix HLM and Mebeverine Acid in phosphate buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Incubation: Incubate at 37°C with shaking. Time points: 0, 15, 30, 60 min.[1]
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., Mebeverine-d5). Ratio 1:3 (sample:ACN).
-
Preparation: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.[1]
LC-MS/MS Detection Parameters
Quantification of Desmethyl Mebeverine Acid requires specific mass transitions due to its structural similarity to other phenethylamines.
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Mebeverine Acid | 280.2 [M+H]+ | 121.1 | 25 |
| Desmethyl Mebeverine Acid | 266.2 [M+H]+ | 107.1 | 28 |
| Internal Standard | 285.2 [M+H]+ | 126.1 | 25 |[1]
Note: The transition 266.2
Forensic & Clinical Relevance (The "Why")
The identification of Desmethyl Mebeverine Acid is not merely an academic exercise; it has profound implications in forensic toxicology and anti-doping analysis.[1]
The Amphetamine False-Positive Issue
Mebeverine metabolism can produce para-hydroxyamphetamine (p-OH-A) in trace amounts via N-dealkylation pathways.[1]
-
p-OH-A is also a metabolite of Amphetamine and Selegiline (prohibited substances).[1]
-
Routine drug screening might flag a sample positive for amphetamines based on the presence of p-OH-A.[1]
The DMMA Solution
According to the World Anti-Doping Agency (WADA) technical letters, the presence of Desmethyl Mebeverine Acid (along with Mebeverine Acid) must be confirmed to rule out amphetamine abuse.[1]
-
Scenario A: Urine contains p-OH-A + Amphetamine.[1]
Adverse Analytical Finding (Abuse). -
Scenario B: Urine contains p-OH-A + Desmethyl Mebeverine Acid.[1]
Therapeutic Use (Mebeverine). [1][2][7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Therefore, DMMA acts as the specific "fingerprint" metabolite that exonerates the subject from doping allegations involving amphetamines.[1]
References
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Kraemer, T., Bickeboeller-Friedrich, J., & Maurer, H.H. (2000).[1] On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine.[1] Drug Metabolism and Disposition, 28(3), 339-347.[1] Link
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Stockis, A., Guelen, P.J., & de Vos, D. (2002).[1][5] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[1][5] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1][5] Link
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World Anti-Doping Agency (WADA). (2021).[1] TL02 - Mebeverine Metabolism. WADA Technical Letters. Link
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Moskaleva, N.E., et al. (2017).[1] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[1] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1] Link
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Cayman Chemical. (n.d.).[1] O-Desmethyl Mebeverine Acid Product Information. Link
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. About mebeverine - NHS [nhs.uk]
- 3. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 4. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Desmethyl Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
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